![molecular formula C28H29N3O3 B299407 N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide 1 (GLP-1). GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels.
Mechanism of Action
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down GLP-1. GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels. By inhibiting N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1, which stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. They also improve beta-cell function, reduce insulin resistance, and lower blood pressure. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their specificity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, their ability to increase GLP-1 levels, and their established safety profile. However, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have limitations, such as their short half-life, which may require frequent dosing, and their potential for off-target effects.
Future Directions
Future research on N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could focus on developing new compounds with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, research could explore the potential of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, research could investigate the mechanisms underlying the cardiovascular benefits of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, which could lead to the development of new therapies for cardiovascular disease.
Synthesis Methods
The synthesis of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions and techniques. One common method involves the condensation of 2,6-dimethylaniline with 4-ethylbenzaldehyde to form the intermediate compound N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-4-ethylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce insulin resistance, and lower blood pressure in patients with type 2 diabetes. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.
properties
Product Name |
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
---|---|
Molecular Formula |
C28H29N3O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H29N3O3/c1-4-20-12-14-22(15-13-20)31-17-21(16-25(31)32)27(33)29-24-11-6-5-10-23(24)28(34)30-26-18(2)8-7-9-19(26)3/h5-15,21H,4,16-17H2,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
RQUOKTXSBQJGAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.